molecular formula C17H26O2 B1335580 2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane CAS No. 5904-85-8

2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane

Cat. No.: B1335580
CAS No.: 5904-85-8
M. Wt: 262.4 g/mol
InChI Key: ZYUNNPAOYLRRFE-UHFFFAOYSA-N
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Description

2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane is an organic compound with the molecular formula C17H26O2. This compound is known for its unique structure, which includes an oxirane ring (epoxide) attached to a phenoxy group substituted with a 1,1,3,3-tetramethylbutyl group. The presence of the oxirane ring makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane typically involves the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane ring.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

    Diols: Formed through oxidation of the oxirane ring.

    Alcohols: Formed through reduction of the oxirane ring.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and coatings due to its reactive oxirane ring.

Mechanism of Action

The mechanism of action of 2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-(1,1,3,3-Tetramethylbutyl)phenol: A precursor in the synthesis of 2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane.

    2-Methyl-4-(1,1,3,3-tetramethylbutyl)phenol: Another related compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both the oxirane ring and the bulky 1,1,3,3-tetramethylbutyl group. This combination imparts distinct reactivity and properties to the compound, making it valuable in various applications.

Properties

IUPAC Name

2-[[4-(2,4,4-trimethylpentan-2-yl)phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-16(2,3)12-17(4,5)13-6-8-14(9-7-13)18-10-15-11-19-15/h6-9,15H,10-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUNNPAOYLRRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406672
Record name 2-{[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5904-85-8
Record name 2-{[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 4-(1,1,3,3-tetramethyl-butyl)-phenol and epichlorohydrin employing the procedures as set forth in Step 1 of Example 2.
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